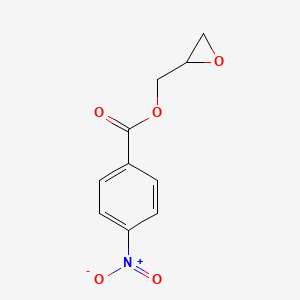

Oxiran-2-ylmethyl 4-nitrobenzoate

Description

Overview of Epoxides and Nitrobenzoates in Organic Synthesis

The unique reactivity of Oxiran-2-ylmethyl 4-nitrobenzoate (B1230335) stems from the distinct chemical properties of its two main functional groups: the oxirane ring and the 4-nitrobenzoate moiety.

Significance of the Oxirane Ring in Chemical Transformations

Epoxides, or oxiranes, are three-membered cyclic ethers. fiveable.melumenlearning.commasterorganicchemistry.com The considerable ring strain in this small ring makes epoxides highly susceptible to ring-opening reactions when attacked by nucleophiles. fiveable.melumenlearning.com This inherent reactivity is a cornerstone of their utility in organic synthesis, allowing for the formation of various new chemical bonds and the introduction of new functional groups. fiveable.me The carbons of the epoxide ring are potent electrophiles, readily reacting with a wide array of nucleophiles, including amines, alcohols, and thiols. fiveable.me This reactivity facilitates the construction of complex molecular architectures from simpler precursors. fiveable.me Epoxides are key intermediates in both laboratory and industrial settings, often synthesized through the oxidation of alkenes. lumenlearning.comlibretexts.org

Contextualization within High-Value Chemical Intermediates

Oxiran-2-ylmethyl 4-nitrobenzoate is recognized as a high-value chemical intermediate, particularly in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry. The presence of a chiral center in the oxirane ring allows for its use in creating enantiomerically pure compounds. ontosight.aichemicalbook.com For instance, chiral glycidyl (B131873) derivatives are instrumental in synthesizing optically active amines, which are foundational components of many drug molecules. rochester.edunih.gov

The compound's bifunctionality allows for sequential or chemo-selective reactions. A nucleophile can be directed to attack either the epoxide ring or the carbonyl carbon of the ester, depending on the reaction conditions and the nature of the nucleophile. This selectivity provides chemists with a powerful tool for designing efficient synthetic routes. For example, enzymatic hydrolysis of the ester can occur, leaving the epoxide ring intact for subsequent transformations. nih.govgoogle.com This controlled reactivity is a hallmark of a valuable synthetic intermediate.

Structural Variations and Related Compounds in Academic Investigations

The synthetic utility of this compound has inspired research into a variety of structurally related compounds. By modifying either the epoxide or the benzoate (B1203000) moiety, chemists can fine-tune the reactivity and steric properties of the molecule to suit specific synthetic goals.

| Compound Name | Structural Variation | CAS Number | Significance/Application |

|---|---|---|---|

| (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate | Methyl group on the oxirane ring | 106268-96-6 | Intermediate in the synthesis of the anti-tuberculosis drug Delamanid. chemscene.comchemicalbook.com |

| (R)-Oxiran-2-ylmethyl 3-nitrobenzenesulfonate | Isomeric nitro group (meta position) and sulfonate ester | 115314-17-5 | Used as a chiral building block in asymmetric synthesis. bldpharm.comoakwoodchemical.com |

| Glycidyl tosylate | Tosylate group instead of nitrobenzoate | 6746-81-2 | A common alternative with a different leaving group (tosylate) for similar transformations. labshake.com |

| Methyl 2-nitrobenzoate | Lacks the oxirane ring; methyl ester | 606-27-9 | Used in various chemical synthesis studies, highlighting the role of the nitrobenzoate group. chemicalbook.com |

These variations allow researchers to explore different reactivity patterns. For example, replacing the 4-nitrobenzoate with a sulfonate ester like tosylate or nosylate (B8438820) can create an even better leaving group, facilitating reactions that might be sluggish with the nitrobenzoate. masterorganicchemistry.com Similarly, adding substituents to the oxirane ring, as in (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate, introduces additional stereocenters and alters the steric environment for nucleophilic attack. chemscene.comchemicalbook.com The study of these related compounds provides a broader understanding of the structure-activity relationships that govern the chemical behavior of these valuable synthetic intermediates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxiran-2-ylmethyl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c12-10(16-6-9-5-15-9)7-1-3-8(4-2-7)11(13)14/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWIANZPEBMVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13318-11-1, 106268-95-5 | |

| Record name | Glycidyl 4-nitrobenzoate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013318111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-Glycidyl 4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL 4-NITROBENZOATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ8X87ZAT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Oxiran 2 Ylmethyl 4 Nitrobenzoate and Analogues

Esterification Strategies for 4-Nitrobenzoate (B1230335) Formation

The creation of the 4-nitrobenzoate ester linkage is a critical step in the synthesis of the target molecule. Several methods have been developed to achieve this, ranging from direct acid-catalyzed reactions to milder, coupling agent-mediated processes and highly selective enzymatic transformations.

Direct Esterification Approaches

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of oxiran-2-ylmethyl 4-nitrobenzoate synthesis, this would typically involve the reaction of 4-nitrobenzoic acid with glycidol (B123203). bibliotekanauki.pl

A patented method describes the preparation of glycerol (B35011) esters of nitrobenzoic acid by heating a mixture of the nitrobenzoic acid and glycerol with a soluble acid esterification catalyst. google.com To drive the reaction towards completion, an entraining liquid with a boiling point above 100°C is used to remove the water generated during the reaction via azeotropic distillation. google.com Surprisingly, using a molar ratio of glycerol to nitrobenzoic acid of 3:1 or greater favors the formation of the mono-ester, with ratios of around 4:1 yielding over 95% of the desired mono-ester product. google.com

Coupling Reagents and Additives in Ester Synthesis

To overcome the often harsh conditions of direct esterification, various coupling reagents and additives are employed to facilitate ester formation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI hydrochloride). The Steglich esterification, a mild method suitable for sterically hindered and acid-sensitive substrates, utilizes DCC in combination with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophiles. organic-chemistry.org DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive amide that readily esterifies the alcohol. organic-chemistry.org

The use of these reagents allows for the efficient synthesis of esters under neutral conditions, avoiding potential side reactions that can occur with acid-labile substrates such as those containing an epoxide ring.

Chemoenzymatic Esterification and Kinetic Resolution

Enzymes, particularly lipases, have gained prominence as highly selective catalysts in organic synthesis. nih.govmdpi.com These biocatalysts can operate under mild reaction conditions and often exhibit high chemo-, regio-, and stereoselectivity. mdpi.com Lipases are widely used for the kinetic resolution of racemic alcohols and their corresponding esters. nih.govmdpi.com

In the context of this compound, a racemic mixture of glycidol or a related precursor could be subjected to lipase-catalyzed esterification with 4-nitrobenzoic acid or an activated derivative. The enzyme would selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer and the newly formed ester. For instance, lipases such as those from Candida antarctica and Pseudomonas cepacia have proven effective in the kinetic resolution of various chiral alcohols. nih.govmdpi.com

This chemoenzymatic approach is particularly valuable for producing enantiomerically pure forms of the target compound, which are often required for applications in medicinal chemistry and the synthesis of complex chiral molecules. nih.gov The efficiency of the resolution is often quantified by the enantiomeric ratio (E-value), with high E-values indicating excellent enantioselectivity. nih.gov

Epoxidation Routes for Oxirane Ring Generation

The formation of the oxirane ring is the second key transformation in the synthesis of this compound. This is typically achieved by the epoxidation of an appropriate olefinic precursor, such as allyl 4-nitrobenzoate.

Peroxyacid-Mediated Epoxidation of Olefinic Precursors

A widely used and reliable method for the epoxidation of alkenes is the reaction with a peroxyacid. libretexts.org meta-Chloroperoxybenzoic acid (m-CPBA) is a common and commercially available reagent for this purpose. wikipedia.orgmasterorganicchemistry.comleah4sci.com The reaction is typically carried out in an inert solvent like dichloromethane. mdpi.com

The epoxidation of an alkene with a peroxyacid like m-CPBA is a concerted process, often described by the "butterfly mechanism," where the oxygen atom is transferred to the double bond in a single step. masterorganicchemistry.com This reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com For instance, the epoxidation of allyl 4-nitrobenzoate with m-CPBA would yield this compound. The reaction is initiated by the electrophilic oxygen of the peroxyacid attacking the nucleophilic double bond. libretexts.org

Table 1: Research Findings on Peroxyacid-Mediated Epoxidation

| Catalyst/Reagent | Substrate | Key Findings | Reference |

|---|---|---|---|

| m-CPBA | Allylic Alcohols | Hydrogen bonding between the alcohol and the peroxyacid can influence the facial selectivity of the epoxidation. | wikipedia.org |

| m-CPBA | Dihydrolevoglucosenone | Successful epoxidation in dichloromethane, followed by acid-catalyzed ring opening. | mdpi.com |

| Peroxycarboxylic Acids | Alkenes | The reaction is a concerted, syn-addition, and the stereochemistry of the alkene is preserved in the epoxide. | masterorganicchemistry.comleah4sci.com |

Alternative Epoxidation Reagents and Catalytic Systems

While m-CPBA is a robust reagent, alternative methods for epoxidation have been developed, some offering advantages in terms of safety, selectivity, and environmental impact. These often involve metal-based catalysts or other oxidizing agents.

Transition metal complexes, particularly those of titanium, vanadium, and tungsten, can catalyze the epoxidation of allylic alcohols with high selectivity. wikipedia.orgacs.orglibretexts.org The Sharpless-Katsuki epoxidation, for example, utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate ligand to achieve highly enantioselective epoxidation of primary and secondary allylic alcohols. libretexts.org

Vanadium catalysts are known for their high selectivity for the epoxidation of allylic alcohols, even in the presence of other more substituted double bonds. wikipedia.org Tungsten-based catalysts, in combination with hydrogen peroxide as the oxidant, offer an environmentally friendly alternative, producing water as the only byproduct. acs.org Niobium-catalyzed epoxidations using urea-hydrogen peroxide (UHP) also provide an attractive, atom-economical route. libretexts.org

Furthermore, non-metal-catalyzed methods are also available. For instance, a simple and efficient synthesis of allyl-epoxides has been reported through the allylation of α-haloketones or esters with allylmagnesium bromide under mild conditions. rsc.org

Table 2: Research Findings on Alternative Epoxidation Systems

| Catalyst System | Oxidant | Substrate Scope | Key Features | Reference |

|---|---|---|---|---|

| Titanium(III) complexes | tert-Butyl hydroperoxide (TBHP) | Primary, secondary, and tertiary allylic alcohols | Mild conditions, high chemo- and diastereoselectivity. | acs.org |

| Tungsten-bishydroxamic acid complex | Hydrogen peroxide (H₂O₂) | Primary, secondary, and tertiary allylic and homoallylic alcohols | Environmentally friendly, high enantioselectivity (84-98% ee). | acs.org |

| Niobium(salan) complexes | Urea-hydrogen peroxide (UHP) | Allylic alcohols | Atom economical, generates water as a byproduct. | libretexts.org |

| Allylmagnesium bromide | N/A | α-haloketones and esters | Non-metal-catalyzed, mild conditions. | rsc.org |

Synthesis of Specific this compound Derivatives

The construction of specific this compound derivatives often utilizes readily available starting materials, which are chemically modified to introduce the desired oxirane and nitrobenzoate functionalities.

Eugenol (B1671780), a naturally abundant phenylpropene from clove oil, serves as a versatile starting material for the synthesis of complex organic molecules. researchgate.net Its structure provides a scaffold that can be elaborated to form eugenol-derived oxirane nitrobenzoates. A general synthetic route involves several key transformations:

Protection of the Phenolic Hydroxyl Group : The phenolic hydroxyl group of eugenol is typically protected to prevent it from interfering with subsequent reactions. A common protecting group is the tert-butyldimethylsilyl (TBS) group, which is introduced by reacting eugenol with tert-butyldimethylsilyl chloride in the presence of a base. researchgate.net

Epoxidation of the Allyl Group : The allyl side chain of the protected eugenol is then converted into an epoxide. This can be achieved using an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). Alternatively, the synthesis can proceed via a halohydrin intermediate. For instance, treatment with N-bromosuccinimide (NBS) in an aqueous solvent forms a bromohydrin, which is then treated with a base to induce intramolecular cyclization to the epoxide. researchgate.net

Deprotection and Esterification : Following the formation of the oxirane ring, the protecting group on the phenolic oxygen is removed. The final step is the esterification of the newly deprotected hydroxyl group with 4-nitrobenzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield the target eugenol-derived oxirane nitrobenzoate.

Table 1: General Synthetic Pathway for Eugenol-Derived Oxirane Nitrobenzoates

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Protection | Eugenol, TBDMSCl, Imidazole, DMF | Eugenol-TBS ether |

| 2 | Epoxidation | m-CPBA, CH₂Cl₂ | Eugenol-derived epoxide |

| 3 | Esterification | 4-nitrobenzoyl chloride, Pyridine | Eugenol-derived oxirane nitrobenzoate |

The synthesis of substituted analogues, such as those bearing a methyl group on the oxirane ring, follows a similar logic but starts from a different precursor. For a methyl-substituted derivative, a suitable starting material would be 3-methyl-3-buten-1-ol.

The synthetic sequence is as follows:

Asymmetric Epoxidation : To create a chiral center, an asymmetric epoxidation of the alkene is performed. The Sharpless asymmetric epoxidation is a highly effective method for allylic alcohols, providing high enantioselectivity. youtube.com

Esterification : The primary alcohol of the resulting substituted glycidol is then esterified with 4-nitrobenzoyl chloride. This reaction typically proceeds under standard conditions using a base to neutralize the HCl byproduct, yielding the final substituted this compound. The stereochemistry established during the epoxidation step is maintained. researchgate.net

Regioselective and Stereoselective Synthesis of Enantiopure Intermediates

Achieving high enantiomeric purity is often a critical goal in the synthesis of this compound, as the biological or material properties can be highly dependent on the stereochemistry of the molecule.

The chiral epoxide is the key intermediate that defines the stereochemistry of the final product. Several powerful methods exist for the asymmetric synthesis of epoxides.

Sharpless Asymmetric Epoxidation : This is one of the most reliable and widely used methods for the asymmetric epoxidation of primary and secondary allylic alcohols. youtube.com The reaction utilizes a titanium tetraisopropoxide catalyst, a chiral ligand such as diethyl tartrate (DET), and an oxidant, typically tert-butyl hydroperoxide (t-BuOOH). A key advantage of this method is that the facial selectivity of the epoxidation is predictable:

Using (+)-DET directs the oxidation to one face of the double bond.

Using (-)-DET directs the oxidation to the opposite face. This allows for the selective synthesis of either enantiomer of the resulting epoxide with high enantiomeric excess (ee). youtube.com

Jacobson-Katsuki Epoxidation : This method is suitable for the asymmetric epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and conjugated alkenes, using a chiral manganese-salen complex as the catalyst. youtube.com

Kinetic Resolution : An alternative approach to obtaining an enantiomerically enriched epoxide is through the kinetic resolution of a racemic epoxide. In this process, a chiral catalyst system selectively reacts with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus enriched. mdpi.com For example, chiral cobalt(III) salen complexes have been used for the hydrolytic kinetic resolution of epoxides, where one enantiomer is selectively hydrolyzed to a diol, allowing the separation of the desired epoxide enantiomer. mdpi.com

Table 2: Comparison of Asymmetric Epoxidation Methods

| Method | Substrate | Catalyst System | Key Feature |

| Sharpless Epoxidation | Allylic Alcohols | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | Highly predictable facial selectivity based on the tartrate ligand used. youtube.com |

| Jacobson-Katsuki Epoxidation | Unfunctionalized Alkenes (esp. Z-alkenes) | Chiral Manganese-Salen complex | Effective for alkenes without a directing hydroxyl group. youtube.com |

| Kinetic Resolution | Racemic Epoxides | Chiral Co(III)-Salen complexes | Enriches one enantiomer by selectively reacting the other. mdpi.com |

The final step in the synthesis is the esterification of the chiral hydroxymethyl epoxide (a derivative of glycidol) with 4-nitrobenzoyl chloride. This reaction involves the nucleophilic attack of the primary alcohol onto the carbonyl carbon of the acid chloride.

The chiral center in the epoxide intermediate (the carbon atom of the oxirane ring bonded to the CH₂O- group) is not directly involved in this reaction. The bond formations and breakages occur at the acyl carbon and the hydroxyl oxygen. Consequently, the reaction proceeds with retention of configuration at the chiral center. nih.gov If the synthesis begins with an (S)-glycidol derivative, the resulting this compound will also have the (S)-configuration. This preservation of stereochemistry is crucial for ensuring that the enantiopurity achieved during the asymmetric epoxidation step is carried through to the final product.

Chemical Reactivity and Transformation Mechanisms of Oxiran 2 Ylmethyl 4 Nitrobenzoate

Ring-Opening Reactions of the Oxirane Moiety

The three-membered epoxide ring in oxiran-2-ylmethyl 4-nitrobenzoate (B1230335) is strained and susceptible to ring-opening reactions through various mechanisms. These reactions are fundamental to the synthetic utility of the compound. researchgate.net

Nucleophilic Ring Opening with Various Reagents

The epoxide ring readily undergoes nucleophilic attack, leading to the formation of diverse products. Strong nucleophiles typically attack the less sterically hindered carbon of the oxirane ring. magtech.com.cn For instance, treatment with a carboxylic acid anhydride (B1165640) and a trimethylsilyl (B98337) halide in the presence of a tetra-n-butylammonium halide results in the stereospecific and regioselective opening of the oxirane ring. nih.gov This reaction yields 1,2-diacyl-3-halo-sn-glycerols, demonstrating the utility of this method for synthesizing lipid mediator analogues. nih.gov

The reaction of the oxirane moiety with various nucleophiles is a key method for the chemical modification of polymers containing this group. researchgate.net This highlights the broad applicability of nucleophilic ring-opening reactions in materials science.

Acid-Catalyzed Ring Opening and Rearrangements

In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring for nucleophilic attack by weaker nucleophiles. This process can lead to the formation of diols or, in the presence of other nucleophiles like alcohols or water, the corresponding ethers or diols. nih.gov

In some cases, acid-catalyzed ring-opening can be accompanied by rearrangements, although specific examples for oxiran-2-ylmethyl 4-nitrobenzoate were not detailed in the provided search results.

Regioselectivity and Stereochemistry of Oxirane Cleavage

The regioselectivity of the oxirane ring opening is highly dependent on the reaction conditions. Under basic or neutral conditions with strong nucleophiles, the reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted carbon atom. magtech.com.cn This is due to steric hindrance at the more substituted carbon.

Conversely, under acidic conditions, the reaction can proceed with attack at the more substituted carbon. This is because the transition state has significant carbocationic character, which is stabilized by the substituent on the ring. The stereochemistry of the reaction is typically a trans-opening, resulting from the backside attack of the nucleophile on the epoxide ring. nih.gov For example, the reaction of glycidyl (B131873) esters with a mixture of carboxylic acid anhydride and trimethylsilyl halide proceeds stereospecifically. nih.gov

Reactions Involving the 4-Nitrobenzoate Ester Group

The 4-nitrobenzoate ester group also participates in characteristic chemical reactions, including hydrolysis, transesterification, and reduction of the nitro group.

Hydrolysis and Transesterification Kinetics

The hydrolysis of 4-nitrobenzoate esters is a well-studied process. The rate of hydrolysis is influenced by pH and the presence of substituents on the benzene (B151609) ring. oieau.fr The hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters has been shown to proceed via a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. semanticscholar.org The rate of this reaction can be correlated with the electronic effects of the substituents. semanticscholar.org For instance, the presence of an electron-withdrawing group like the 4-nitro group on a methyl benzoate ester significantly reduces its hydrolysis half-life compared to the unsubstituted ester. oieau.fr

Kinetic studies on the alkaline hydrolysis of ethyl p-nitrobenzoate in ethanol-water mixtures have shown that the second-order rate constants decrease with increasing ethanol (B145695) content. psu.edu

Table 1: Hydrolysis Half-Life of Substituted Methyl Benzoates at pH 8 and 10°C oieau.fr

| Compound | Half-life (years) |

| Methyl 4-methoxybenzoate | 4.8 |

| Methyl benzoate | 1.8 |

| Methyl 4-nitrobenzoate | 0.1 |

This interactive table allows for sorting and filtering of the data.

Transesterification, the exchange of the alcohol portion of an ester, can also occur. The esterification of p-nitrobenzoic acid with glycerol (B35011) has been shown to produce glycerol mono-para-nitrobenzoate, with the potential for di-ester formation. google.com

Reduction Chemistry of the Nitro Group

The nitro group of the 4-nitrobenzoate moiety can be reduced to an amino group using various reducing agents. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using H₂ with Pd/C or Raney nickel), or using metals in acidic media (e.g., Fe, Sn, or Zn with HCl). masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent is crucial to avoid affecting other functional groups in the molecule. For example, using indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol has been shown to selectively reduce the nitro group of ethyl 4-nitrobenzoate without affecting the ester group. orgsyn.org

Other reagents for nitro group reduction include tin(II) chloride and sodium sulfide. commonorganicchemistry.comsciencemadness.org It is important to note that some reducing agents, like lithium aluminum hydride (LiAlH₄), are generally not used for reducing aryl nitro compounds to anilines as they can lead to the formation of azo compounds. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org

Cascade Reactions and Tandem Transformations

Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple bonds are formed in a single synthetic operation. These reactions are highly efficient as they allow for the rapid construction of complex molecular architectures from simple starting materials, minimizing the need for purification of intermediates and reducing solvent and reagent waste. The this compound molecule contains both a reactive epoxide ring and an electron-withdrawing nitroaromatic system, making it a suitable candidate for participating in such complex transformations.

A notable example of a cascade reaction involving a structurally related substrate is the epoxide-opening cyclization/double Smiles rearrangement cascade. This process is initiated by a base-mediated intermolecular ring-opening of an epoxide. In a related system, the treatment of an epoxide tethered to a sulfonamide bearing a nitro-substituted aryl group with a base such as potassium carbonate in a solvent like DMSO can initiate a cascade. rsc.org The reaction commences with the deprotonation of the sulfonamide, which then acts as a nucleophile, attacking the epoxide ring in an intramolecular fashion to form a new heterocyclic ring. This initial cyclization is followed by a sequence of Smiles rearrangements, ultimately leading to the formation of complex polycyclic structures like N-aryl-1,4-benzoxazines. rsc.org While this specific example does not use this compound itself, the principles of an intramolecular nucleophilic attack on the epoxide ring, triggered by a remote functional group and leading to a cascade of bond-forming events, are directly applicable.

Another type of tandem reaction that highlights the reactivity of epoxides is the nucleophilic epoxide ring-opening/Brook rearrangement/radical oxygenation sequence. beilstein-journals.org This process begins with the nucleophilic attack on an epoxide, leading to the formation of an alkoxide. This is followed by a Brook rearrangement and a subsequent radical oxygenation, resulting in α,γ-dioxygenated N-allylamides. beilstein-journals.org These examples underscore the potential of the epoxide moiety within this compound to act as a linchpin in complex, multi-step transformations.

Polymerization Reactions Mediated by Oxirane Functionality

The strained three-membered ring of the oxirane group in this compound makes it a valuable monomer for various ring-opening polymerization (ROP) techniques. These methods allow for the synthesis of polyethers with the 4-nitrobenzoate group as a pendant functionality, which can impart specific properties to the resulting polymer.

Ring-Opening Metathesis Polymerization (ROMP) with Epoxide-Functionalized Monomers

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method that utilizes strained cyclic olefins as monomers and is catalyzed by transition metal complexes, most notably those based on ruthenium. nih.govrsc.org This technique is known for its high tolerance to a wide variety of functional groups. rsc.org

To make this compound amenable to ROMP, it must first be incorporated into a strained cyclic olefin, such as a norbornene derivative. This can be achieved by synthesizing a norbornene monomer that bears the glycidyl 4-nitrobenzoate moiety as a substituent. For instance, a norbornene derivative with a hydroxyl or carboxylic acid functional group could be esterified or etherified with a molecule containing the glycidyl 4-nitrobenzoate structure.

Once such a functionalized norbornene monomer is synthesized, it can undergo ROMP, typically using a Grubbs-type catalyst. nih.gov The polymerization proceeds via the opening of the strained norbornene ring, leaving the epoxide and nitrobenzoate functionalities intact as pendant groups along the polymer backbone. This approach has been successfully used to create polymers with various functional groups, including epoxides, for further post-polymerization modification. rsc.orgresearchgate.net

Table 1: Examples of Functionalized Norbornene Monomers for ROMP

| Monomer Structure | Functional Group | Resulting Polymer Application | Reference |

| 5-norbornene-2-epoxypropyl ether | Epoxide | Hybrid alkaline anion exchange membranes | rsc.org |

| Norbornene with cyclic dithiocarbonate | Cyclic dithiocarbonate (precursor to thiol) | Reactive polymers for cross-linking | researchgate.net |

| Norbornadiene diesters | Ester | Thermostable polyolefins | nih.gov |

This table illustrates the versatility of ROMP in incorporating various functional groups, including those that could be derived from or are analogous to this compound, into polymers.

Other Polymerization Initiations Involving Epoxides

Beyond ROMP, the oxirane ring of this compound can be directly polymerized through other mechanisms, primarily anionic and cationic ring-opening polymerization.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of epoxides is typically initiated by strong nucleophiles such as alkoxides or hydroxides. The polymerization proceeds via a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the formation of a polyether chain. This method can produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions, especially under "living" polymerization conditions. nih.govresearchgate.netresearchgate.net

However, the presence of the electron-withdrawing nitro group and the ester functionality in this compound presents challenges for traditional anionic polymerization. These groups can be susceptible to side reactions with the highly reactive anionic propagating species. For instance, the initiator or the growing polymer chain could potentially react with the carbonyl group of the ester or the nitro group, leading to termination or chain transfer reactions. This can result in a loss of control over the polymerization and a broadening of the molecular weight distribution. Activated anionic polymerization methods, which use a combination of an initiator and a Lewis acid, have been developed to polymerize functional epoxides with greater control. rsc.org

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP is initiated by strong acids or Lewis acids, which activate the epoxide by protonating or coordinating to the oxygen atom. This makes the ring more susceptible to nucleophilic attack by another monomer molecule. This process continues, leading to the formation of a polyether.

Cationic polymerization can be an effective method for polymerizing epoxides. However, the mechanism can be complex, often involving side reactions such as chain transfer and termination, which can make it difficult to control the molecular weight and structure of the resulting polymer. The choice of initiator and reaction conditions is crucial to achieving a controlled polymerization. For example, the use of solid acid catalysts, such as proton-exchanged montmorillonite (B579905) clay (Maghnite-H+), has been reported for the "green" polymerization of functional epoxides.

Table 2: Comparison of Polymerization Methods for Epoxides

| Polymerization Method | Initiator Type | Advantages | Potential Challenges with this compound |

| Anionic ROP | Strong Nucleophiles (e.g., alkoxides) | Can be a "living" polymerization, good control over molecular weight. nih.govresearchgate.net | Side reactions with the nitro and ester groups. |

| Cationic ROP | Strong Acids / Lewis Acids | Can polymerize a wide range of epoxides. | Complex mechanism, potential for side reactions (chain transfer, termination). |

| ROMP | Transition Metal Carbenes (e.g., Grubbs' catalyst) | High functional group tolerance, rsc.org living polymerization possible. | Requires prior synthesis of a strained cyclic olefin monomer. |

Lack of Specific Research Data Precludes In-Depth Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in dedicated research concerning the computational and theoretical investigations of the chemical compound This compound , also known as glycidyl 4-nitrobenzoate. While the individual components of the molecule—the oxirane (epoxide) ring, the methylene (B1212753) bridge, and the 4-nitrobenzoate group—are well-studied in other chemical contexts, specific computational analyses for this exact compound are not present in the accessible scientific domain.

This absence of targeted research means that a detailed, data-driven article on its electronic structure, molecular dynamics, and intermolecular interactions, as outlined in the user's request, cannot be generated with the required scientific accuracy and sourcing. Key computational investigations, which would provide the necessary data for such an analysis, appear not to have been published. These include:

Density Functional Theory (DFT) Studies: No specific studies were found that detail the electronic structure, stability, bond lengths, or angles of this compound calculated via DFT methods.

Natural Bond Orbital (NBO) Analysis: There is no available NBO analysis to describe the donor-acceptor interactions, charge delocalization, or hyperconjugative interactions within the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distributions, which are crucial for understanding the molecule's reactivity, have not been specifically calculated and reported for this compound.

Molecular Dynamics (MD) Simulations: There are no published MD simulations that would provide insight into the conformational flexibility of this compound, particularly the rotational dynamics of the ester and the puckering of the oxirane ring.

Intermolecular Interactions and Docking Studies: Without a specific biological target or context, no molecular docking studies investigating the binding modes and intermolecular forces of this compound with proteins or other macromolecules could be located.

While general principles of computational chemistry allow for a theoretical discussion of how such analyses could be performed, the lack of actual research data prevents the creation of a "thorough, informative, and scientifically accurate" article as requested. Generating such content without a basis in published research would amount to speculation.

Therefore, the specific, in-depth article focusing solely on the computational and theoretical investigations of this compound cannot be provided at this time due to the unavailability of the necessary scientific research and data.

Computational and Theoretical Investigations of Oxiran 2 Ylmethyl 4 Nitrobenzoate

Virtual Screening Methodologies for Mechanistic Elucidation

The exploration of the chemical and biological activities of "Oxiran-2-ylmethyl 4-nitrobenzoate" can be significantly enhanced through the use of computational and theoretical methods. Among these, virtual screening stands out as a powerful tool for elucidating potential mechanisms of action and interaction with biological targets.

Structure-based virtual screening (SBVS) is a computational technique used in drug discovery to identify potential drug candidates by docking a library of small molecules into the three-dimensional structure of a biological target. nih.govbioinformaticsreview.comarxiv.org In the context of "Oxiran-2-ylmethyl 4-nitrobenzoate (B1230335)," an inverted virtual screening approach can be particularly insightful. In this modified protocol, instead of screening a large library of compounds against a single target, "this compound" itself is docked against a panel of known protein structures. This can help to identify potential protein targets and thereby elucidate its mechanism of action.

A typical workflow for a structure-based inverted virtual screening protocol involves several key stages:

Preparation of the Ligand: The three-dimensional structure of "this compound" must be generated and optimized. This involves defining its correct stereochemistry, protonation state, and generating a low-energy conformation. The CAS Number for the (2S)-enantiomer is 115459-65-9. echemi.com

Target Protein Database Preparation: A curated library of 3D protein structures is prepared. These structures are typically obtained from the Protein Data Bank (PDB). The preparation involves removing water molecules, adding hydrogen atoms, and defining the binding site or "pocket." bioinformaticsreview.com

Molecular Docking: A molecular docking program is used to systematically place the ligand ("this compound") into the binding site of each protein in the database. The program explores various possible conformations and orientations of the ligand within the binding site. nih.govarxiv.org

Scoring and Ranking: A scoring function is employed to estimate the binding affinity between the ligand and each protein. These functions calculate a score based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. The proteins are then ranked based on their docking scores, with higher scores indicating a potentially stronger interaction. frontiersin.org

Post-Docking Analysis and Filtering: The top-ranked protein-ligand complexes are visually inspected and further analyzed to assess the plausibility of the binding mode. This can involve examining key interactions with amino acid residues in the binding pocket. nih.gov

This systematic screening process can generate hypotheses about the potential biological targets of "this compound," which can then be validated through experimental assays.

Table 1: Key Stages in Structure-Based Inverted Virtual Screening

| Stage | Description | Key Considerations |

| Ligand Preparation | Generation and optimization of the 3D structure of "this compound". | Correct stereochemistry, protonation state, and low-energy conformation. |

| Target Database | Curation of a library of 3D protein structures. | Source of structures (e.g., PDB), removal of artifacts, and binding site definition. |

| Molecular Docking | Computational placement of the ligand into protein binding sites. | Choice of docking algorithm and exploration of ligand flexibility. |

| Scoring & Ranking | Estimation of binding affinity and ranking of potential targets. | Accuracy of the scoring function in predicting binding energy. |

| Post-Docking Analysis | Manual inspection and refinement of docking results. | Plausibility of binding poses and identification of key interactions. |

Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), offers a powerful avenue to predict the chemical behavior of molecules like "this compound" and correlate these predictions with experimental observations. researchgate.netresearchgate.net DFT calculations can provide deep insights into a molecule's electronic structure, reactivity, and spectroscopic properties. youtube.com

For "this compound," DFT calculations could be employed to predict a range of properties that dictate its chemical behavior:

Reaction Mechanisms: DFT can be used to model the transition states and reaction pathways of reactions involving the oxirane ring, such as nucleophilic ring-opening. This can help to understand the regioselectivity and stereoselectivity of such reactions, which is crucial for its synthetic applications and biological activity. researchgate.net

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy). These predicted spectra can be compared with experimental data to confirm the structure and conformation of the molecule.

Physicochemical Properties: Properties such as molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and atomic charges can be calculated. These properties provide insights into the molecule's reactivity, polarity, and potential sites for electrophilic and nucleophilic attack. For instance, the calculated pKa can offer an understanding of the compound's acidity or basicity. youtube.com

The correlation between these computational predictions and experimentally determined chemical behavior is a critical validation step. For example, if DFT calculations predict that a specific carbon atom in the oxirane ring is more susceptible to nucleophilic attack, this can be verified through regioselectivity studies of its reaction with various nucleophiles. Discrepancies between computational predictions and experimental results can, in turn, lead to refinements in the theoretical models.

Table 2: Predicted and Experimental Properties for Correlation

| Computational Prediction (DFT) | Experimental Data | Purpose of Correlation |

| Reaction Energy Profiles | Reaction Kinetics and Product Ratios | To validate predicted reaction mechanisms and understand reactivity. |

| Calculated NMR Chemical Shifts | Experimental NMR Spectra | To confirm molecular structure and conformation. |

| Calculated Vibrational Frequencies | Experimental IR/Raman Spectra | To assign spectroscopic features and confirm functional groups. |

| Calculated pKa | Experimentally Measured pKa | To predict behavior in different pH environments. |

By integrating structure-based virtual screening with detailed quantum chemical calculations, a comprehensive understanding of the mechanistic underpinnings of "this compound"'s activity can be achieved. This dual computational approach allows for the generation of testable hypotheses regarding its biological targets and chemical reactivity.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as Chiral Building Blocks in Asymmetric Synthesis

Chiral epoxides are highly sought-after intermediates in asymmetric synthesis due to the inherent strain of the three-membered ring and the potential for stereospecific ring-opening reactions. mdpi.com Oxiran-2-ylmethyl 4-nitrobenzoate (B1230335), particularly its enantiomerically pure forms, (S)- and (R)-glycidyl 4-nitrobenzoate, serves as an excellent chiral building block for the synthesis of a wide array of complex molecules. scbt.comontosight.ai The transfer of chirality from the epoxide to the final product is a key strategy in modern synthetic chemistry.

The enantiomers of glycidyl (B131873) 4-nitrobenzoate are often synthesized through methods such as enzymatic kinetic resolution. mdpi.comresearchgate.net This technique utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers with high optical purity. The resulting enantiopure glycidyl esters are then available for subsequent stereoselective reactions.

The application of these chiral building blocks is extensive. The epoxide ring can be opened by a variety of nucleophiles at either the C1 or C2 position, leading to the formation of two different regioisomers, both with retained or inverted stereochemistry at the chiral center. This predictable reactivity allows for the controlled introduction of new functional groups and the construction of complex stereogenic centers. For instance, the reaction of (S)-glycidyl 4-nitrobenzoate with a nucleophile can lead to the formation of a new chiral alcohol, which can be a key intermediate in the synthesis of natural products or pharmaceuticals.

Table 1: Properties of Chiral Glycidyl 4-nitrobenzoate

| Property | (2S)-(+)-Glycidyl 4-nitrobenzoate |

| CAS Number | 115459-65-9 scbt.com |

| Molecular Formula | C10H9NO5 scbt.com |

| Molecular Weight | 223.18 g/mol scbt.com |

| Appearance | White to Yellow Fibers or Powder |

| Melting Point | 60-62°C |

| Chirality | (S) |

Role as Intermediates in the Synthesis of Complex Molecules

The utility of Oxiran-2-ylmethyl 4-nitrobenzoate extends to its role as a crucial intermediate in the synthesis of a variety of complex and biologically active molecules. Its reactive nature allows it to be a versatile precursor for diverse molecular scaffolds.

Precursors for Pharmaceutically Relevant Scaffolds (e.g., β-adrenolytic agents, anti-tubercular compounds)

One of the most significant applications of chiral glycidyl derivatives, including the 4-nitrobenzoate ester, is in the synthesis of β-adrenolytic agents, commonly known as beta-blockers. nih.govnih.gov These drugs are widely used for the management of cardiovascular conditions. miragenews.com The synthesis of enantiomerically pure (S)-atenolol, a widely used beta-blocker, can be achieved using a chiral epoxide precursor. mdpi.comresearchgate.net The general synthetic strategy involves the ring-opening of a chiral epoxide, such as (R)-glycidyl 4-nitrobenzoate, with an appropriate amine, like isopropylamine, to install the characteristic amino alcohol side chain of beta-blockers. nih.govwikipedia.org The 4-nitrobenzoate group serves as an excellent leaving group, facilitating this key nucleophilic substitution reaction.

While direct evidence for the use of this compound in the synthesis of anti-tubercular compounds is not prominently documented, the structural motifs present in this compound are relevant to the field. Many anti-tubercular drug candidates feature nitroaromatic moieties and heterocyclic rings. The epoxide functionality of this compound offers a convenient handle to construct various heterocyclic systems through ring-opening and subsequent cyclization reactions, suggesting its potential as a precursor for novel anti-tubercular agents.

Table 2: Examples of Pharmaceutically Relevant Scaffolds from Epoxide Precursors

| Target Molecule Class | Precursor Type | Key Synthetic Step | Example Drug |

| β-Adrenolytic Agents | Chiral Glycidyl Derivative | Epoxide ring-opening with an amine | (S)-Atenolol mdpi.comresearchgate.net |

| β-Adrenolytic Agents | Chiral Glycidyl Derivative | Epoxide ring-opening with an amine | Propranolol nih.govmiragenews.com |

Synthesis of Functional Polymers and Materials

The field of materials science has also benefited from the reactivity of glycidyl esters like this compound. These compounds can be used as monomers in ring-opening polymerization (ROP) to produce functional polyethers. rsc.orgresearchgate.netmdpi.com The polymerization can be initiated by various catalytic systems, leading to polymers with controlled molecular weights and architectures.

The resulting polymers possess pendant nitrobenzoate groups along the polyether backbone. This functionality opens up possibilities for post-polymerization modification. The nitro group can be reduced to an amine, which can then be further functionalized, allowing for the creation of a wide range of materials with tailored properties. For example, these modified polymers could find applications in drug delivery, as coatings, or as new types of resins. The ability to incorporate specific functionalities into a polymer backbone is a key advantage in the design of advanced materials. The polymerization of functional epoxides is a growing area of research, with applications in stimuli-responsive materials and biocompatible polymers. nih.govresearchgate.net

Table 3: Polymerization of Functional Epoxides

| Monomer Type | Polymerization Method | Resulting Polymer | Potential Applications |

| Glycidyl Esters | Ring-Opening Polymerization (ROP) rsc.org | Poly(glycidyl ester)s | Functional materials, drug delivery |

| Functional Epoxides | Anionic Ring-Opening Polymerization (AROP) nih.gov | Functional Polyethers | Stimuli-responsive materials, biocompatible polymers |

Application in the Development of Novel Chemical Reagents

Beyond its role as a building block and precursor, this compound itself can be considered a valuable chemical reagent. Its primary function in this context is as a carrier of the glycidyl moiety. The 4-nitrobenzoate group is an effective leaving group, which means it is readily displaced by nucleophiles. This property makes this compound an efficient reagent for introducing the glycidyl group onto other molecules.

This "glycidylation" reaction is a powerful tool in organic synthesis. For example, reacting an alcohol or a phenol (B47542) with this compound in the presence of a base will result in the formation of a glycidyl ether. This transformation is useful for preparing a wide range of compounds, including other monomers for polymerization or intermediates for further synthetic transformations. The ability to selectively introduce a reactive epoxide functionality into a molecule is of great importance for the construction of complex molecular architectures.

Analytical and Spectroscopic Characterization of Oxiran 2 Ylmethyl 4 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule of Oxiran-2-ylmethyl 4-nitrobenzoate (B1230335). The expected chemical shifts (δ) in a typical deuterated solvent like chloroform (B151607) (CDCl₃) are influenced by the electron-withdrawing effects of the nitro group and the ester functionality, as well as the unique environment of the oxirane ring.

The aromatic protons on the 4-nitrobenzoate moiety are expected to appear as two distinct doublets in the downfield region, typically between 8.2 and 8.4 ppm, due to the strong deshielding effect of the nitro group and the carbonyl group. The protons ortho to the nitro group would be the most downfield. The protons of the oxiran-2-ylmethyl group will exhibit more complex splitting patterns. The methylene (B1212753) protons adjacent to the ester oxygen are diastereotopic and are expected to appear as a doublet of doublets. The methine proton of the oxirane ring will also be a multiplet, and the methylene protons of the oxirane ring, being diastereotopic, will show distinct signals.

Table 1: Predicted ¹H NMR Spectral Data for Oxiran-2-ylmethyl 4-nitrobenzoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (ortho to -NO₂) | 8.35 | d | ~8.5 |

| Aromatic (meta to -NO₂) | 8.25 | d | ~8.5 |

| -O-CH ₂- | 4.50 - 4.30 | dd, dd | J_gem ≈ 12, J_vic ≈ 3-6 |

| Oxirane CH | 3.30 - 3.20 | m | - |

| Oxirane CH ₂ | 2.95 - 2.80 | m, m | - |

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to confirm the carbon framework of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the ester is expected to be the most downfield signal, typically around 164 ppm. The aromatic carbons will appear in the 120-155 ppm region, with the carbon attached to the nitro group being significantly deshielded. The carbons of the oxiran-2-ylmethyl group will be found in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Ester) | ~164 |

| Aromatic C -NO₂ | ~151 |

| Aromatic C -COO | ~135 |

| Aromatic C H (ortho to -NO₂) | ~131 |

| Aromatic C H (meta to -NO₂) | ~124 |

| -O-C H₂- | ~67 |

| Oxirane C H | ~50 |

| Oxirane C H₂ | ~45 |

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula of this compound (C₁₀H₉NO₅).

The expected exact mass can be calculated and compared with the experimentally determined value. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would include the loss of the oxirane ring, cleavage of the ester bond, and fragmentation of the nitroaromatic ring.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₀NO₅⁺ | 224.0553 |

| [M+Na]⁺ | C₁₀H₉NNaO₅⁺ | 246.0373 |

Note: The calculated m/z values are for the most abundant isotopes.

Chromatographic Techniques for Purification and Purity Determination

Chromatographic techniques are essential for the purification of the synthesized this compound and for assessing its purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. For this compound, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is typically used. The position of the spot on the TLC plate, represented by the retention factor (Rf) value, is dependent on the polarity of the compound and the solvent system used. Visualization of the spot can be achieved under UV light due to the aromatic nitro group.

Column Chromatography for Isolation

Column chromatography is the standard method for the purification of this compound on a larger scale. Similar to TLC, silica gel is the most common stationary phase. The crude product is loaded onto the top of the column, and a solvent system (mobile phase), often slightly less polar than the one used for TLC, is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for the separation and isolation of the pure compound. The fractions are typically collected and analyzed by TLC to identify those containing the desired product.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Evaluation

The separation of enantiomers, or mirror-image isomers, is a critical step in the synthesis of chiral compounds. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for this purpose. The determination of the enantiomeric excess (ee) of this compound is crucial for its application in stereoselective synthesis.

The enantiomeric separation of similar compounds, such as glycidyl (B131873) butyrate, has been successfully achieved using a normal phase HPLC method with a chiral stationary phase. indexcopernicus.com For instance, a Chiralcel OD-H column, which is based on cellulose, has proven effective. indexcopernicus.com The mobile phase typically consists of a mixture of n-hexane and an alcohol, such as 2-propanol, in varying ratios. indexcopernicus.com The selection of the appropriate CSP and mobile phase composition is determined empirically to achieve optimal separation and resolution of the enantiomers. sigmaaldrich.com

The general approach involves injecting a solution of the synthesized this compound onto the chiral column. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times. A UV detector is commonly used for the detection of the separated enantiomers. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers in the chromatogram.

A typical setup for the chiral HPLC analysis of a compound like this compound would involve a polysaccharide-based chiral stationary phase. These phases are known for their broad applicability and robustness. sigmaaldrich.com The mobile phase often consists of a non-polar solvent like hexane and a polar modifier like isopropanol. The exact ratio is optimized to achieve baseline separation.

Table 1: Illustrative HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

This table represents a typical starting point for method development; actual conditions may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the qualitative analysis of organic compounds, providing a molecular fingerprint based on the vibrations of chemical bonds. For this compound, IR spectroscopy is used to confirm the presence of its key functional groups: the epoxide ring, the ester group, and the nitro group.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to these functional groups. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations in the regions of 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The ester carbonyl (C=O) group will show a strong absorption band around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the epoxide ring will appear in the fingerprint region, typically between 1300-1000 cm⁻¹. The characteristic stretching vibration of the C-H bonds of the aromatic ring and the aliphatic chain will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1525 |

| Nitro (NO₂) | Symmetric Stretch | ~1345 |

| Ester (C=O) | Stretch | ~1730 |

| Aromatic C-H | Stretch | ~3100 |

| Aliphatic C-H | Stretch | ~2950 |

| C-O (Ester & Epoxide) | Stretch | ~1280, ~1100 |

| Epoxide Ring | Asymmetric Ring Stretch | ~910 |

These values are approximate and can be influenced by the specific molecular environment.

Melting Point Determination for Purity Assessment

The melting point of a crystalline solid is a physical property that provides a straightforward indication of its purity. A pure crystalline compound typically has a sharp and well-defined melting point range, whereas impurities tend to broaden and depress the melting point.

For this compound, the melting point is a key parameter reported in its characterization. For instance, the melting point of the related compound (2S)-(+)-2-methylglycidyl 4-nitrobenzoate is reported to be in the range of 87-89 °C. chemdad.com Similarly, methyl 4-nitrobenzoate has a reported melting point of 94-96 °C. sigmaaldrich.com While the exact melting point for this compound needs to be determined experimentally, it is expected to be a sharp range if the compound is pure.

The determination is carried out using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow range of 1-2°C is indicative of high purity.

Table 3: Melting Point Data for Related Compounds

| Compound | Reported Melting Point (°C) | Reference |

| (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate | 87-89 | chemdad.com |

| Methyl 4-nitrobenzoate | 94-96 | sigmaaldrich.com |

| (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate | Not explicitly stated, but purity is ≥98% | chemscene.com |

Future Research Directions and Unresolved Challenges

Development of Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic routes for key chemical intermediates like Oxiran-2-ylmethyl 4-nitrobenzoate (B1230335). Future research will focus on minimizing environmental impact by adhering to the principles of green chemistry.

A primary challenge is to move away from traditional methods that may use hazardous reagents or generate significant waste. An emerging strategy is the use of biocatalysis. For instance, enzyme-catalyzed processes, such as those employing lipases for Baeyer-Villiger oxidations, can offer high selectivity under mild conditions, potentially starting from renewable resources. mdpi.com The chemo-enzymatic synthesis of chiral epoxides from bio-based compounds like levoglucosenone (B1675106) exemplifies a sustainable pathway that avoids harmful reagents such as sodium nitrite (B80452) and borane. mdpi.com Another avenue involves the microbial synthesis of precursors like aminobenzoic acid from simple carbohydrates, which offers a sustainable alternative to petroleum-based feedstocks. mdpi.com

The choice of solvent is another critical factor. Research into utilizing green solvents, such as water or deep eutectic solvents, is gaining traction. nih.govrsc.org These solvents can replace volatile organic compounds, reducing pollution and operational hazards. nih.gov Furthermore, improving the atom economy of the synthesis is a fundamental goal. primescholars.com Synthetic strategies, such as addition and rearrangement reactions, are inherently more atom-economical than substitution or elimination reactions and should be prioritized in the design of new synthetic pathways. primescholars.com

Exploration of Novel Catalytic Systems for Efficient Transformations

The reactivity of the oxirane (epoxide) ring in Oxiran-2-ylmethyl 4-nitrobenzoate is central to its utility as a chemical building block. A significant area of ongoing research is the discovery of novel catalysts that can mediate its transformations efficiently and selectively.

Current research explores a wide range of catalytic systems. For the characteristic epoxide ring-opening reaction, catalysts like lithium perchlorate (B79767) have been shown to be effective, even with poor nucleophiles, under mild, ambient temperature conditions. organic-chemistry.org For transformations such as the cycloaddition of carbon dioxide (CO₂) to form cyclic carbonates, a valuable class of compounds, bifunctional catalytic systems are being developed. One such system combines a polymeric phenolic catalyst (PBZ-ODA) for epoxide activation with a nucleophilic co-catalyst like tetrabutylammonium (B224687) bromide (TBAB), achieving high yields under mild conditions (room temperature, 1 bar CO₂). mdpi.com

A major challenge is catalyst recovery and reuse. To address this, researchers are developing heterogeneous and easily recoverable catalysts. Magnetically separable nanoparticles, such as strontium hexaferrite (SrFe₁₂O₁₉) supported on graphene oxide, have shown promise for catalytic epoxide ring-opening. researchgate.net Similarly, solid acid catalysts like activated smectite clays (B1170129) (e.g., Maghnite-H+) are being used for the polymerization of oxirane-containing monomers, offering advantages in terms of handling and separation. researchgate.net The development of such recyclable catalysts is crucial for creating economically viable and environmentally friendly industrial processes. mdpi.com

In-depth Investigations into Reaction Pathway Selectivity and Control

Achieving high selectivity (chemo-, regio-, and stereoselectivity) in reactions involving this compound is a persistent challenge. The presence of multiple reactive sites—the epoxide ring and the nitro-substituted aromatic ring—requires precise control over reaction conditions to obtain the desired product.

Future work will lean heavily on detailed mechanistic studies to unravel the factors governing reaction pathways. A combination of experimental kinetics and computational modeling, particularly using Density Functional Theory (DFT), is a powerful approach. researchgate.net Such studies can elucidate the roles of catalysts, solvents, and reactants in activating specific pathways. For example, DFT calculations have helped to detail the mechanism of amine-catalyzed oxirane ring-opening by carboxylic acids, identifying the distinct roles of the amine and carboxylate nucleophiles. researchgate.net

Understanding the regioselectivity of the epoxide ring-opening is critical. The reaction can proceed via attack at either of the two epoxide carbons, and the outcome is influenced by the nature of the nucleophile and the catalyst. Methods that achieve highly regioselective ring-opening are of great interest. organic-chemistry.org The proposed mechanism for the PBZ-ODA/TBAB catalyzed cycloaddition of CO₂, for instance, suggests that the catalyst's acidic phenol (B47542) hydrogen stabilizes the intermediate formed after a nucleophilic attack on the less hindered carbon of the epoxide, thus directing the reaction pathway. mdpi.com Investigating the influence of external factors, such as the presence of water, is also crucial, as it can significantly alter catalytic activity and reaction outcomes. mdpi.com

Advanced Computational Design of Next-Generation Derivatives

Computational chemistry and in silico design methods are set to revolutionize the discovery of new molecules derived from this compound. These tools allow for the rational design of next-generation derivatives with optimized properties for specific applications, such as pharmaceuticals or advanced materials, before their actual synthesis.

Fragment-based drug design (FBDD) and other in silico techniques can be employed to design novel chemical series. nih.gov By modeling the interaction of potential derivatives with biological targets, such as enzymes or receptors, researchers can prioritize compounds with high predicted activity. nih.govresearchgate.net For example, computational studies can predict the binding modes of designed analogs within the active site of a target protein, guiding the synthetic efforts towards the most promising candidates. researchgate.net

Beyond predicting efficacy, computational tools are invaluable for assessing the drug-likeness of new compounds. Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the design phase helps to filter out candidates that are likely to fail in later developmental stages. rsc.org Similarly, Density Functional Theory (DFT) can be used to predict fundamental properties of designed compounds, such as their heats of formation, detonation properties, and thermal stability, which is particularly relevant for energetic materials. nih.gov This predictive power accelerates the design-build-test-learn cycle, making the discovery process more efficient and cost-effective.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.